molecular formula C18H19Cl2N3O4 B11020916 4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester

4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B11020916
M. Wt: 412.3 g/mol
InChI Key: XXGHEZZXXAMJHO-UHFFFAOYSA-N
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Description

4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl-isoxazole ring, and a piperazine carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the 2,6-dichlorophenyl group, which is then subjected to a series of reactions to form the isoxazole ring. The final step involves the esterification of piperazine carboxylic acid with ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and piperazine esters, such as:

  • 4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid methyl ester
  • 4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid propyl ester

Uniqueness

What sets 4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19Cl2N3O4

Molecular Weight

412.3 g/mol

IUPAC Name

ethyl 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H19Cl2N3O4/c1-3-26-18(25)23-9-7-22(8-10-23)17(24)14-11(2)27-21-16(14)15-12(19)5-4-6-13(15)20/h4-6H,3,7-10H2,1-2H3

InChI Key

XXGHEZZXXAMJHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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